

Introduction to 3-(Benzylxy)cyclobutanol and its Spectroscopic Profile

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Compound of Interest

Compound Name: 3-(Benzylxy)cyclobutanol

Cat. No.: B174870

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3-(Benzylxy)cyclobutanol (Molecular Formula: $C_{11}H_{14}O_2$, Molecular Weight: 178.23 g/mol) is a disubstituted cyclobutane derivative.^{[1][2]} Its structure features a strained four-membered ring, a secondary alcohol, and a benzyl ether moiety. This combination of functional groups results in a unique spectroscopic fingerprint that is essential for its unambiguous identification and quality assessment.

The cyclobutane ring, with its distinct puckered conformation, imposes conformational constraints that can lead to complex and informative NMR spectra.^[3] The presence of two stereocenters (at C1 and C3) means the compound can exist as cis and trans diastereomers, which are distinguishable by spectroscopy, particularly NMR. This guide will focus on the general spectroscopic features applicable to either isomer, while noting where significant differences may arise.

Spectroscopic analysis—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is non-negotiable in modern chemical synthesis. It provides definitive proof of structure, insight into purity, and is a cornerstone of regulatory submission and intellectual property protection.

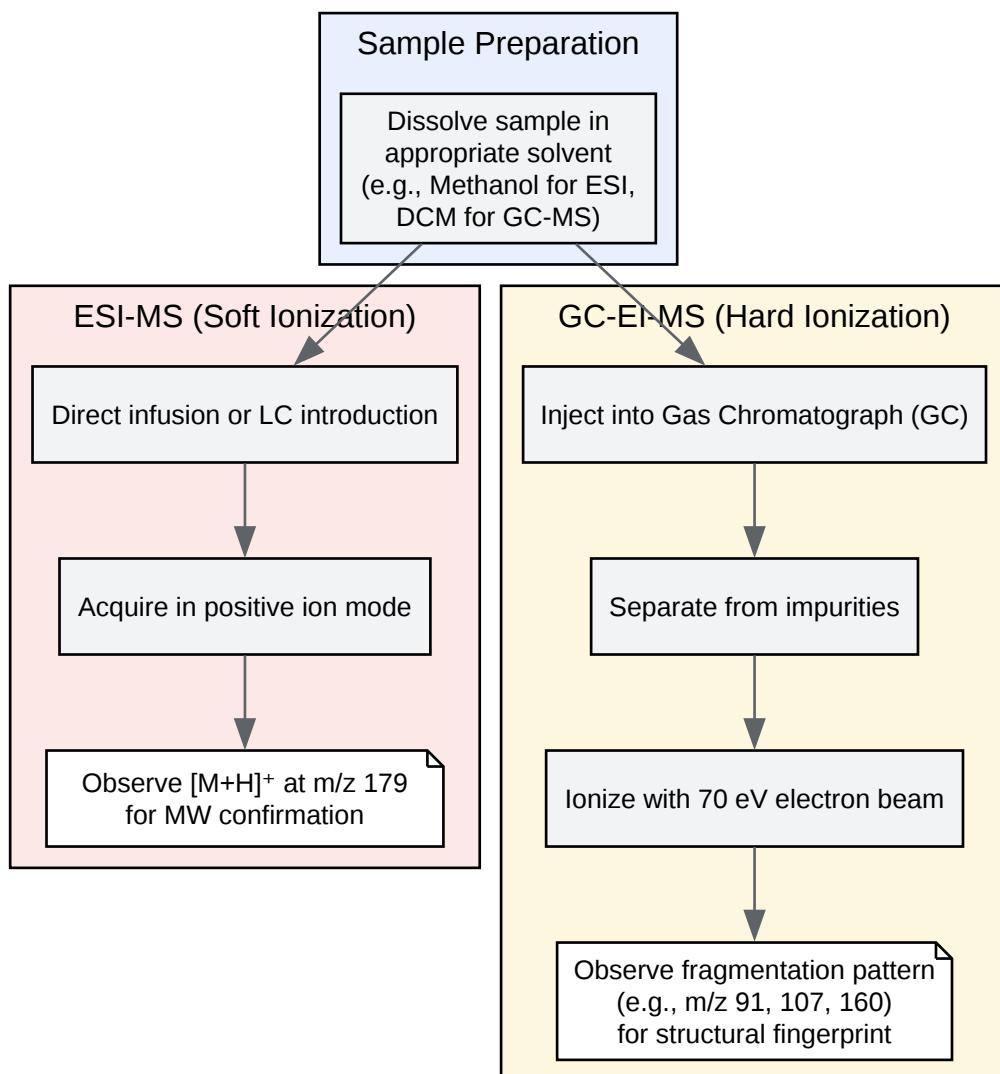
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of **3-(benzylxy)cyclobutanol** in solution. Both 1H (proton) and ^{13}C (carbon) NMR are required for a complete assignment.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum provides information on the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms. Due to the rigidity and puckering of the cyclobutane ring, protons on the ring are expected to show complex splitting patterns (multiplicities).

Molecular Structure with Proton Labeling:



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Caption: General workflow for acquiring ESI and EI mass spectra.

- ESI-MS Protocol:
 - Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
 - Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
- EI-MS Protocol (via GC-MS):
 - Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
 - Inject a small volume (e.g., 1 μ L) into a GC-MS system.
 - Use a suitable GC temperature program to elute the compound from the column.
 - The eluting compound enters the MS source, where it is ionized by a 70 eV electron beam.
 - Acquire the spectrum over a mass range of m/z 40-300.

Conclusion

The structural elucidation of **3-(benzyloxy)cyclobutanol** is reliably achieved through a combination of NMR, IR, and MS techniques. ^1H and ^{13}C NMR provide a detailed map of the carbon-hydrogen framework, confirming connectivity and stereochemistry. IR spectroscopy offers rapid verification of key functional groups, particularly the hydroxyl and ether moieties. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint, with the tropylidium ion at m/z 91 serving as a key diagnostic marker for the benzyl group. By following the protocols and interpreting the data as outlined in this guide, researchers can confidently characterize this important chemical entity.

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Sources

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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- To cite this document: BenchChem. [Introduction to 3-(Benzyl)benzylbenzene and its Spectroscopic Profile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174870#spectroscopic-data-of-3-benzylbenzylbenzene-nmr-ir-ms>]

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